LSP4-2022 was synthesized in research laboratories, including those at Université Paris Descartes and Vanderbilt University. It belongs to the class of compounds known as metabotropic glutamate receptor agonists, specifically targeting group III receptors, which are important in modulating neurotransmitter release and neuronal excitability . The chemical structure of LSP4-2022 is represented by the molecular formula C13H18NO8P, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms .
The synthesis of LSP4-2022 involves several steps that utilize specific reagents and conditions. The improved synthesis pathway has been documented in scientific literature, highlighting the reagents used and the conditions necessary for successful synthesis. The process typically includes:
The synthesis process is crucial as it affects the bioactivity of the compound, ensuring that it maintains its selective agonistic properties on mGluR4 .
The molecular structure of LSP4-2022 can be visualized through various chemical modeling software tools. The key features include:
Data regarding its molecular weight is approximately 327.25 g/mol, with a detailed structural representation available in chemical databases .
LSP4-2022 participates in several biochemical reactions primarily involving its interaction with metabotropic glutamate receptors. Its mechanism includes:
The mechanism of action for LSP4-2022 centers around its role as an allosteric modulator of mGluR4:
Experimental data indicate that LSP4-2022 can achieve significant occupancy levels at the receptor site, demonstrating its potential therapeutic benefits .
LSP4-2022 exhibits several notable physical properties:
Key chemical properties include:
These properties are essential for its application in biological systems and drug formulation .
LSP4-2022 has several scientific uses, particularly in pharmacological research:
Metabotropic glutamate receptors (mGluRs) represent promising therapeutic targets for neuropsychiatric disorders due to their modulatory role in excitatory neurotransmission. Within the Group III mGlu receptors (mGlu4, mGlu7, mGlu8), mGlu4 emerged as a key player in regulating synaptic transmission in basal ganglia and limbic circuits. Prior to LSP4-2022's development, researchers faced significant challenges in identifying selective mGlu4 agonists capable of discriminating between closely related receptor subtypes and penetrating the blood-brain barrier. LSP4-2022 was developed through rational drug design approaches aimed at optimizing receptor selectivity and brain bioavailability, filling a critical pharmacological gap for investigating mGlu4-specific physiology [1] [7] [9].
LSP4-2022 (chemical name: (2S)-2-amino-4-({4-(carboxymethoxy)phenylmethyl}(hydroxy)phosphoryl)butanoic acid) is a synthetic compound classified as an orthosteric agonist that binds the endogenous glutamate recognition site. Its molecular structure features a phosphonobutanoic acid backbone with stereospecific L-configuration at the C2 position, critical for receptor recognition. Structural analysis reveals hydrogen bond acceptors (8), hydrogen bond donors (5), and rotatable bonds (9), contributing to its polar surface area (177.19 Ų) and moderate blood-brain barrier penetration [2] [7] [9].
Table 1: Structural Characteristics of LSP4-2022
Property | Value |
---|---|
CAS Number | 1413405-33-0 |
Molecular Formula | C₁₃H₁₈NO₈P |
Molecular Weight | 347.26 g/mol |
Exact Mass | 347.0770 |
XLogP | -3.44 |
Hydrogen Bond Donors | 5 |
Hydrogen Bond Acceptors | 8 |
Topological Polar Surface Area | 177.19 Ų |
Stereochemistry | (S)-configuration at C2 |
SMILES | O=C(O)C@@HCCP(O)(C(C₁=CC=C(OCC(O)=O)C=C₁)O)=O |
As a potent mGlu4-selective agonist, LSP4-2022 enables precise investigation of glutamatergic dysregulation mechanisms underlying neuropsychiatric conditions. Its significance lies in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7